BenchChemオンラインストアへようこそ!

Rocuronium Br.

Pharmacodynamics Neuromuscular Blockade Anesthesia

Procure Rocuronium Bromide – the fastest-onset non-depolarizing neuromuscular blocker. Its ~2-fold faster onset vs. vecuronium/cisatracurium secures airways in emergencies where succinylcholine is contraindicated. A neutral cardiovascular profile ensures hemodynamic stability in high-risk cardiac patients. Exclusive rapid, complete reversal by sugammadex eliminates residual paralysis risk, critical for ambulatory surgery and 'cannot intubate, cannot ventilate' crises. Pair procurement with sugammadex to activate the full safety pathway. Select only ICH-compliant API verified by stability-indicating LC methods.

Molecular Formula C32H53N2O4+
Molecular Weight 529.8 g/mol
Cat. No. B8730123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRocuronium Br.
Molecular FormulaC32H53N2O4+
Molecular Weight529.8 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C
InChIInChI=1S/C32H53N2O4/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35/h5,23-30,36H,1,6-21H2,2-4H3/q+1
InChIKeyYXRDKMPIGHSVRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rocuronium Bromide: Overview of an Aminosteroid Non-Depolarizing Neuromuscular Blocker for Clinical and Industrial Procurement


Rocuronium Bromide is a non-depolarizing, aminosteroidal neuromuscular blocking agent (NMBA) [1]. It is an intermediate-duration muscle relaxant primarily used in anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation [2]. Its primary clinical advantage lies in its rapid onset of action, which is the fastest among all clinically available non-depolarizing NMBAs [3]. Structurally, it is closely related to vecuronium, but exhibits a distinct pharmacological profile [4].

The Critical Risk of Substituting Rocuronium Bromide with Other Non-Depolarizing Neuromuscular Blockers


Substituting rocuronium bromide with another non-depolarizing neuromuscular blocker, such as vecuronium or cisatracurium, introduces significant clinical risk and is not scientifically defensible due to fundamental differences in pharmacodynamics and pharmacokinetics. These differences directly impact crucial clinical endpoints, including the speed of onset for securing a patient's airway, the duration of paralysis, hemodynamic stability, and the efficacy of reversal agents [1]. Generic substitution without accounting for these quantifiable differences can lead to prolonged intubation times, unexpected residual paralysis, or adverse cardiovascular events [2]. The following evidence guide details these specific, measurable differentiators that must inform scientific selection and procurement decisions.

Quantitative Evidence for Differentiating Rocuronium Bromide from Key Clinical Comparators


Rocuronium Bromide Demonstrates a 2.3-Fold Faster Onset of Action Than Vecuronium

In a double-blind, prospective, randomized study comparing equipotent doses, the mean onset time for intubation was 99.6 ± 12.03 seconds for rocuronium (Group A) compared to 231.0 ± 13.21 seconds for vecuronium (Group B), a statistically significant difference (P < 0.001) [1]. This represents a 2.32-fold faster onset for rocuronium.

Pharmacodynamics Neuromuscular Blockade Anesthesia Intubation

Rocuronium Bromide Provides a 2.0-Fold Faster Onset of Action Compared to Cisatracurium

A 2024 study directly comparing rocuronium (0.6 mg/kg) and cisatracurium (0.15 mg/kg) found that the onset of action was significantly faster for rocuronium (92 ± 7.61 seconds) compared to cisatracurium (188 ± 40.88 seconds), with a p-value < 0.00001 [1]. This quantifies to a 2.04-fold faster onset.

Pharmacodynamics Neuromuscular Blockade Anesthesia Intubation

Rocuronium Exhibits Superior Hemodynamic Stability Compared to Pancuronium in Cardiac Surgery

A study in cardiac surgery patients found no significant changes in systolic blood pressure, diastolic blood pressure, or central venous pressure after rocuronium administration (P > 0.05) [1]. In contrast, pancuronium administration resulted in a significant increase in heart rate at 2 and 5 minutes post-injection (P < 0.05) [1]. The study concluded rocuronium is safer for cardiac surgery compared to pancuronium and vecuronium [1].

Cardiovascular Safety Hemodynamics Cardiac Surgery Adverse Events

Rocuronium is Rapidly and Completely Reversed by Sugammadex, a Unique Advantage Not Shared by Benzylisoquinoline NMBAs

Rocuronium, as an aminosteroid NMBA, is effectively encapsulated and inactivated by the selective binding agent sugammadex [1]. In vitro data shows that sugammadex has a high binding affinity for rocuronium, with an EC50 for reversal of T1 twitch depression of 43 μM [2]. Conversely, sugammadex has no clinically relevant binding affinity for benzylisoquinoline NMBAs like cisatracurium (EC50 > 1000 μM) [2].

Reversal Agent Pharmacodynamics Sugammadex Patient Safety

Rocuronium Bromide API and Formulation Stability Under ICH-Guideline Forced Degradation Conditions

A validated, stability-indicating RP-LC method was developed to quantify rocuronium bromide in drug substance and drug product [1]. Forced degradation studies were conducted per ICH guidelines under acidic (2M HCl), basic (2M NaOH), oxidative (3% H2O2), thermal (135°C), and photolytic (254 nm) stress conditions [1]. The method demonstrated a limit of quantification of 11.1 μg/mL and a recovery percentage of 99% [1].

Analytical Chemistry Stability Studies Quality Control API

Primary Application Scenarios for Rocuronium Bromide Based on Differentiating Evidence


Modified Rapid Sequence Induction (RSI) and Emergency Airway Management

For patients where succinylcholine is contraindicated (e.g., hyperkalemia, burns, denervation injuries), rocuronium is the preferred non-depolarizing agent due to its fastest-in-class onset time [1]. The quantifiable ~2-fold faster onset compared to vecuronium and cisatracurium directly translates to a safer, shorter apneic period during emergency intubation [2][3]. Procurement strategies should ensure adequate stock for emergency departments and operating rooms.

Anesthesia for Patients Requiring Precise Hemodynamic Control

In populations like cardiac surgery patients, where hemodynamic stability is paramount, rocuronium's neutral cardiovascular profile offers a clear advantage over agents like pancuronium, which is associated with tachycardia [4]. This makes rocuronium a safer choice in procedures and patient populations with limited cardiovascular reserve.

Clinical Settings Requiring a Definitive Reversal Strategy

The unique ability to completely and rapidly reverse rocuronium with sugammadex is a significant safety differentiator [5][6]. This is particularly valuable in cases where residual neuromuscular blockade must be avoided (e.g., ambulatory surgery, patients with pulmonary comorbidities) or in the event of a 'cannot intubate, cannot ventilate' emergency. Procurement of rocuronium should be linked with the availability of sugammadex to leverage this full safety profile.

Generic API Sourcing and Quality Control for Formulation

The validated stability-indicating LC method provides a robust, ICH-compliant tool for assessing rocuronium bromide API quality, detecting degradation products, and ensuring stability under various stress conditions [7]. This is essential for pharmaceutical manufacturers and procurement officers evaluating API suppliers for quality, purity, and regulatory adherence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rocuronium Br.

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.